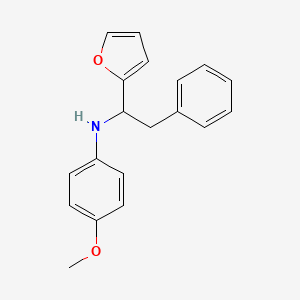
(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine is a complex organic molecule notable for its structural features, including a furan ring, a phenyl group, and an amine functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and cytotoxic properties.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties , potentially scavenging free radicals and mitigating oxidative stress. Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Activity
Similar compounds have demonstrated effectiveness against a variety of microbial strains. For instance, derivatives of furan-containing compounds have shown promising results in inhibiting bacterial growth, suggesting that This compound may have potential applications in developing new antimicrobial agents.
3. Cytotoxic Effects
Preliminary studies suggest that this compound may induce apoptosis in cancer cells, positioning it as a candidate for anticancer research. The mechanism of action may involve the modulation of various signaling pathways associated with cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the potential of This compound , it is useful to compare it with structurally related compounds. Below is a table summarizing similar compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Furan-2-Yl)-N,N-Dimethylmethanamine | Furan ring, dimethyl amine | Antimicrobial |
| 4-Methoxy-N-(Furan-2-Yl)Aniline | Furan ring, aniline | Antioxidant |
| 2-(Phenylethynyl)furan | Furan ring, phenylethynyl | Anticancer |
The unique combination of functional groups in This compound may enhance its biological activity through mechanisms not observed in other derivatives.
Study on Antioxidant Activity
A study evaluating the antioxidant capacity of various furan derivatives found that compounds with methoxy substitutions exhibited enhanced scavenging abilities against free radicals. The specific IC50 values for these compounds indicated their potential therapeutic applications in oxidative stress-related conditions.
Study on Cytotoxicity
In vitro studies conducted on cancer cell lines demonstrated that (1-Furan-2-yil-2-phenyethyl)-(4-methoxy-pheny)-amine could induce apoptosis at specific concentrations. The mechanism was linked to increased levels of pro-apoptotic factors and decreased survival signaling pathways .
Propiedades
IUPAC Name |
N-[1-(furan-2-yl)-2-phenylethyl]-4-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-21-17-11-9-16(10-12-17)20-18(19-8-5-13-22-19)14-15-6-3-2-4-7-15/h2-13,18,20H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPLEYALQFCFHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(CC2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389923 |
Source


|
| Record name | N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436087-20-6 |
Source


|
| Record name | N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














